Abciximab is a glycoprotein IIb/IIIa receptor antagonist primarily used in clinical settings to inhibit platelet aggregation. It is derived from the Fab fragments of a chimeric human-murine monoclonal antibody known as 7E3. This compound is manufactured by Janssen Biologics BV and marketed under the trade name ReoPro by Eli Lilly. Abciximab plays a crucial role in preventing thrombus formation during percutaneous coronary interventions, particularly in patients experiencing acute coronary syndromes.
Abciximab is classified as a monoclonal antibody and specifically as a Fab fragment, which consists of the variable regions from murine immunoglobulin combined with human constant regions. Its primary target is the glycoprotein IIb/IIIa receptor, an integrin found on the surface of platelets that facilitates platelet aggregation by binding fibrinogen and von Willebrand factor. By inhibiting this receptor, abciximab effectively reduces the risk of thrombotic events during cardiac procedures .
The synthesis of abciximab involves several key steps:
Abciximab has a complex molecular structure characterized by its composition:
The structure comprises two heavy chains and two light chains, forming a Y-shaped configuration typical of antibodies. The specificity of abciximab for its target receptor is attributed to its unique variable regions which bind to the glycoprotein IIb/IIIa receptor on activated platelets .
Abciximab functions primarily through competitive inhibition of fibrinogen binding to glycoprotein IIb/IIIa receptors on activated platelets. The chemical reaction can be summarized as follows:
This interaction prevents platelet aggregation, thereby reducing thrombus formation during procedures such as angioplasty. The binding affinity of abciximab for glycoprotein IIb/IIIa is high, resulting in prolonged effects even after the drug is cleared from circulation .
The mechanism by which abciximab operates involves several steps:
This action significantly reduces the risk of thrombus formation during cardiac interventions, leading to better clinical outcomes for patients undergoing procedures like angioplasty .
The pharmacokinetics of abciximab include a rapid initial distribution phase with a half-life of approximately ten minutes, followed by a longer elimination phase where its effects can last up to 48 hours post-infusion due to receptor occupancy .
Abciximab is primarily used in:
Integrin αIIbβ3 (GPIIb/IIIa) is a heterodimeric transmembrane receptor central to platelet aggregation. Each subunit possesses distinct structural domains: αIIb contains a β-propeller domain with seven blades, while β3 features a βA (βI) domain housing the metal ion-dependent adhesion site (MIDAS). This domain orchestrates ligand binding through divalent cation coordination (Mg²⁺ or Mn²⁺). Crucially, αIIbβ3 exists in equilibrium between bent (low-affinity) and extended (high-affinity) conformations. Activation by intracellular signaling ("inside-out" signaling) triggers a conformational shift, exposing the ligand-binding site at the interface between the αIIb β-propeller and the β3 βA domain. This exposes key structural elements like the β3 specificity-determining loop (SDL, residues Cys177-Cys184) and the adjacent β1-α1 helix (containing Trp129), enabling high-affinity binding to fibrinogen, von Willebrand factor (vWF), and other adhesive ligands via their Arg-Gly-Asp (RGD) or Lys-Gly-Asp (KGD) motifs [1] [4] [7].
Table 1: Structural and Functional Elements of the αIIbβ3 Integrin Receptor
Domain/Region | Subunit | Key Structural Features | Functional Role |
---|---|---|---|
β-Propeller | αIIb | 7 blades, Ca²⁺ binding sites | Forms part of the ligand-binding pocket; interacts with RGD/KGD motifs |
βA (βI) Domain | β3 | Contains MIDAS, ADMIDAS, SyMBS metal ion sites | Coordinates divalent cations (Mg²⁺/Mn²⁺); critical for ligand binding specificity |
Specificity-Determining Loop (SDL) | β3 | Cys177-Cys184 disulfide-bonded loop | Modulates ligand specificity and affinity; highly flexible |
β1-α1 Helix | β3 | Contains Trp129 | Adjacent to SDL; contributes to ligand-binding pocket formation |
Hybrid Domain | β3 | Connects βA domain to EGF repeats | Swings out (≈70°) during receptor activation to extend the ectodomain |
Calf-1/Calf-2 Domains | αIIb | Extend from β-propeller | Contribute to the bent conformation; involved in conformational regulation |
EGF Repeats & β-Tail Domain | β3 | 4 EGF repeats, β-tail domain | Connect hybrid domain to transmembrane segment; involved in activation signaling |
Abciximab is the Fab (antigen-binding fragment) fragment derived from the chimeric monoclonal antibody (mAb) 7E3. Its design strategically combines murine and human sequences: the variable regions (Fv) of both the light chain (VL) and heavy chain (VH) originate from the murine mAb 7E3, conferring specificity for the αIIbβ3 receptor. In contrast, the constant regions (CL for the light chain and CH1 for the heavy chain) are derived from human IgG1 (kappa light chain constant domain). This chimeric architecture significantly reduces immunogenicity compared to the fully murine parent antibody while retaining the desired target affinity [5] [9].
The functional unit of abciximab is a ~47 kDa heterodimer composed of the light chain (VL-CL) and the heavy chain fragment (VH-CH1). The antigen-binding site, formed by the complementarity-determining regions (CDRs) of both VL and VH, is responsible for recognizing and binding to the αIIbβ3 complex. Production involves recombinant expression in Chinese Hamster Ovary (CHO) cells, ensuring proper folding and glycosylation [1] [5] [9].
Table 2: Structural Components of Abciximab
Component | Origin | Molecular Weight | Function |
---|---|---|---|
Light Chain (VL-CL) | ~23 kDa | ||
- Variable (VL) | Murine (7E3) | Contains CDRs L1, L2, L3; forms half of the antigen-binding site | |
- Constant (CL) | Human IgG1 (κ) | Provides structural stability; reduces immunogenicity | |
Heavy Chain Fragment (VH-CH1) | ~24 kDa | ||
- Variable (VH) | Murine (7E3) | Contains CDRs H1, H2, H3; forms half of the antigen-binding site | |
- Constant (CH1) | Human IgG1 | Provides structural stability; reduces immunogenicity; completes Fab structure | |
Antigen-Binding Site | Murine (7E3) CDRs | Formed by spatial arrangement of CDR loops from VL and VH; binds αIIbβ3 | |
Disulfide Bonds | Stabilize the Fab structure (VL-VH, CL-CH1, intra-chain) |
The primary amino acid sequence of abciximab has been determined using advanced techniques. While cloning and DNA sequencing provided initial data, de novo protein sequencing using tandem mass spectrometry (LC-MS/MS) has played a crucial role in confirming the sequence, particularly for characterizing the final product and identifying any discrepancies arising from expression systems. This involves enzymatic digestion (e.g., trypsin, chymotrypsin, pepsin) of the purified Fab fragment, followed by mass spectrometric analysis of the peptides. Advanced bioinformatics, including the WILD™ method for Ile/Leu discrimination, assembles the peptide sequences into the complete heavy and light chain sequences with high coverage and redundancy [1] [6] [9].
Post-translational modifications (PTMs) are minimal in the Fab fragment compared to full antibodies. The primary PTM is N-linked glycosylation within the CH1 domain of the heavy chain fragment (Asn-X-Ser/Thr motif). Glycosylation analysis typically reveals complex biantennary structures. While not directly involved in antigen binding, this glycan can influence physicochemical stability and pharmacokinetics. Disulfide bond formation is critical for structural integrity: intra-chain bonds within each domain (VL, CL, VH, CH1) and inter-chain bonds between the CL and CH1 domains and between the VL and VH domains stabilize the Fab structure. No O-linked glycosylation or other major PTMs are typically reported for abciximab [1] [9].
Table 3: Key Analytical Aspects of Abciximab Sequencing and PTMs
Aspect | Methodology | Findings in Abciximab | Significance |
---|---|---|---|
Primary Sequence Determination | Hybrid DNA/Protein Sequencing, De Novo MS | Chimeric sequence confirmed: Murine Fv (VH+VL), Human Fc fragment (CL+CH1) | Confirms structural integrity and correct expression |
Disulfide Bond Mapping | Non-reducing SDS-PAGE, MS/MS under non-reducing conditions | 4 intra-chain (2 per domain), 1 inter-chain (CL-CH1), 1 inter-chain (VL-VH) | Essential for Fab structural stability and antigen-binding site conformation |
N-Glycosylation Site & Profile | LC-MS/MS of glycopeptides, Enzymatic release (PNGase F) + Glycan analysis | Single site: CH1 domain (Asn); Complex biantennary core-fucosylated structures | Impacts solubility, stability, clearance; minimal impact on direct binding |
Amino Acid Analysis (AAA) | Hydrolysis (HCl/NaOH) + Derivatization (e.g., AQC, PITC), LC-UV/FLD/MS | Quantifies amino acid composition; verifies sequence; traces purity | Foundational for absolute quantification and reference material certification |
Abciximab binds to the extracellular headpiece of the αIIbβ3 integrin. Cryo-EM structural analysis at 2.8 Å resolution reveals that its epitope is discontinuous and spans both subunits, although dominated by interactions with β3. Key interacting regions include:
The binding interface involves substantial contributions from aromatic residues (Tyr, Trp, Phe, His) within all six CDRs of abciximab (H1, H2, H3, L1, L2, L3). This creates a large buried surface area. Abciximab binds with high affinity (Kd in the low nanomolar range, approximately 5-10 nM) to both resting and activated αIIbβ3, distinguishing it from some small-molecule antagonists. Binding induces conformational effects primarily on the β3 SDL, causing compression and reduced flexibility, but crucially, it does not disrupt the overall structure of the fibrinogen-binding pocket formed by the αIIb β-propeller and the β3 βA domain. This contrasts with RGD-mimetics which induce β3 hybrid domain swing-out [1] [7].
The mechanism of inhibition is primarily steric hindrance. By occupying a large area near the SDL and the ligand-binding pocket, abciximab physically blocks access for large macromolecular ligands like fibrinogen and vWF. The reduction in SDL flexibility may also contribute to inhibition by limiting the conformational adaptability required for optimal ligand binding. Abciximab also exhibits cross-reactivity with the vitronectin receptor (αVβ3, shares β3 subunit) and Mac-1 (αMβ2, on leukocytes) due to structural similarities in the β subunits, although its therapeutic effects are primarily attributed to αIIbβ3 blockade [1] [5] [10].
Table 4: Key Binding Epitope Residues on αIIbβ3 for Abciximab
Subunit | Structural Region | Key Residues Involved in Binding | Nature of Interaction |
---|---|---|---|
β3 | Specificity-Determining Loop (SDL) | Cys177, Cys184, Arg179, Asp180, Gly182 | Hydrogen bonding, Van der Waals, hydrophobic |
β3 | β1-α1 Helix | Trp129, Gln125, Arg131 | Hydrophobic (Trp129), Hydrogen bonding |
β3 | Near SDL/β1-α1 | Ser211, Val212 | Van der Waals, hydrophobic |
β3 | Between βA and Hybrid domain | Met335 | Hydrophobic interaction |
αIIb | β-Propeller blade(s) | (Specific residues not detailed in sources, but interactions observed) | Contributes to interface but not essential for affinity [1] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: